cyclobutanesulfinamide
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Overview
Description
Cyclobutanesulfinamide is an organosulfur compound that belongs to the class of sulfinamides It is characterized by a four-membered cyclobutane ring attached to a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanesulfinamide can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with sulfinamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Another method involves the use of cyclobutylamine and sulfinyl chloride, which react to form this compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction of the sulfinamide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
Cyclobutanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which cyclobutanesulfinamide exerts its effects involves interactions with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds have a similar sulfinamide group but differ in their overall structure and reactivity.
Sulfinimines: These compounds contain a sulfinamide group attached to an imine, offering different reactivity and applications.
Sulfonimidates: These are sulfur-containing compounds with different oxidation states and functional groups.
Uniqueness
Cyclobutanesulfinamide is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties. This structural feature sets it apart from other sulfinamides and contributes to its specific reactivity and applications in various fields.
Properties
IUPAC Name |
cyclobutanesulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c5-7(6)4-2-1-3-4/h4H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXILNPOMWVQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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